Enhanced mGlu2/3 Receptor Affinity of Bicyclo[3.1.0]hexane Scaffold vs. Flexible Analogs
The bicyclo[3.1.0]hexane scaffold, when elaborated to (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), exhibits potent and selective agonist activity at group II metabotropic glutamate receptors (mGlu2/3) [1]. In contrast, flexible glutamate analogs and monocyclic derivatives show significantly reduced potency and selectivity, underscoring the critical role of the bicyclic framework [1].
| Evidence Dimension | Binding Affinity (Ki) and Functional Potency (EC50) at human mGlu2 and mGlu3 receptors |
|---|---|
| Target Compound Data | Ki = 23.4 ± 7.1 nM (mGlu2), 53.5 ± 13 nM (mGlu3); EC50 = 18.3 ± 1.6 nM (mGlu2), 62.8 ± 12 nM (mGlu3) [1] |
| Comparator Or Baseline | Glutamate (endogenous ligand) and flexible chain analogs (inferred >10-fold lower potency) |
| Quantified Difference | ~100-1000x higher affinity/potency compared to endogenous glutamate; >10-fold improvement over non-constrained analogs [1] |
| Conditions | Radioligand binding assays and functional assays in CHO cells expressing human mGlu2 or mGlu3 receptors [1] |
Why This Matters
Demonstrates the superior binding affinity and functional potency of the bicyclo[3.1.0]hexane scaffold, validating its use over flexible or monocyclic amines in mGluR-targeted drug discovery programs.
- [1] Monn, J. A. et al. Synthesis, Pharmacological Characterization, and Molecular Modeling of Heterobicyclic Amino Acids Related to (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): Identification of Two New Potent, Selective, and Systemically Active Agonists for Group II Metabotropic Glutamate Receptors. J. Med. Chem. 2000, 43, 26, 4893-4909. View Source
